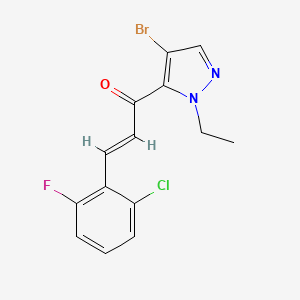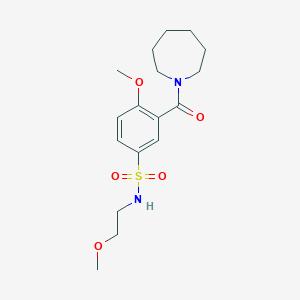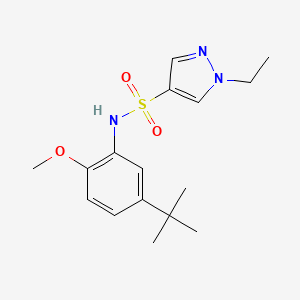![molecular formula C23H16BrN3O3 B5442361 6-bromo-3-(3-methylphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5442361.png)
6-bromo-3-(3-methylphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-3-(3-methylphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone is a synthetic compound belonging to the quinazolinone family. It has been extensively studied for its potential biological activities, including its use as an anticancer agent. The compound's unique chemical structure and properties make it an exciting target for scientific research.
作用機序
The exact mechanism of action of 6-bromo-3-(3-methylphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone is not fully understood. However, several studies have suggested that the compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle.
Biochemical and Physiological Effects:
6-bromo-3-(3-methylphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. The compound has also been shown to induce oxidative stress and DNA damage in cancer cells.
実験室実験の利点と制限
One of the main advantages of using 6-bromo-3-(3-methylphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone in lab experiments is its potent anticancer activity. The compound has been shown to be effective against various cancer cell lines, making it an attractive target for cancer research. However, one of the limitations of using the compound is its complex synthesis process, which can be time-consuming and expensive.
将来の方向性
There are several future directions for research on 6-bromo-3-(3-methylphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone. One area of research could focus on the development of more efficient synthesis methods for the compound. Another area of research could focus on the identification of the exact mechanism of action of the compound. Additionally, further studies could explore the potential use of the compound in combination with other anticancer agents to enhance its efficacy.
合成法
The synthesis of 6-bromo-3-(3-methylphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone is a complex process that involves several steps. The most common method of synthesis involves the reaction of 3-methylbenzaldehyde and 4-nitrobenzaldehyde with 2-aminobenzoic acid in the presence of a brominating agent and a catalyst. The resulting product is then purified and characterized using various analytical techniques.
科学的研究の応用
6-bromo-3-(3-methylphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential biological activities. Several studies have shown that the compound exhibits potent anticancer activity against various cancer cell lines. It has also been shown to have antifungal, antibacterial, and anti-inflammatory properties.
特性
IUPAC Name |
6-bromo-3-(3-methylphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3O3/c1-15-3-2-4-19(13-15)26-22(12-7-16-5-9-18(10-6-16)27(29)30)25-21-11-8-17(24)14-20(21)23(26)28/h2-14H,1H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVOUWXRAXCEHC-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NC3=C(C2=O)C=C(C=C3)Br)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=NC3=C(C2=O)C=C(C=C3)Br)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(1-butyl-1H-benzimidazol-2-yl)ethyl]formamide](/img/structure/B5442278.png)
![11-(2-chloro-6-fluoro-3-methylbenzoyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5442282.png)

![3-[4-(dimethylamino)phenyl]-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylonitrile](/img/structure/B5442288.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[4-(2-phenylethoxy)phenyl]guanidine](/img/structure/B5442292.png)


![1-[(4-methyl-1H-imidazol-5-yl)methyl]azocane](/img/structure/B5442311.png)
![N-{5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}methanesulfonamide](/img/structure/B5442317.png)

![3-[{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propane-1,2-diol](/img/structure/B5442337.png)
![7-acetyl-N-(3-methylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5442342.png)
![4'-hydroxy-3'-(4-methoxy-3-methylbenzoyl)-1'-(3-methoxypropyl)-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B5442343.png)
![2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dibromophenol](/img/structure/B5442365.png)